molecular formula C10H7NO2S B183099 3-Nitro-2-phenylthiophene CAS No. 18150-94-2

3-Nitro-2-phenylthiophene

Cat. No. B183099
CAS RN: 18150-94-2
M. Wt: 205.23 g/mol
InChI Key: MOMYURHNCLKYIA-UHFFFAOYSA-N
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Description

3-Nitro-2-phenylthiophene is a chemical compound with the CAS Number: 18150-94-2. The compound is stored at temperatures between 28 C .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-Nitro-2-phenylthiophene, involves heterocyclization of various substrates . A specific synthesis method for 2-nitrothiophenes involves stirring 3-thiocyanatoenal, nitromethane, and tetra-n-butylammonium fluoride for two hours at room temperature .


Molecular Structure Analysis

The linear formula of 3-Nitro-2-phenylthiophene is C10H7NO2S . The molecular weight of the compound is 205.23 g/mol.


Physical And Chemical Properties Analysis

3-Nitro-2-phenylthiophene has a molecular weight of 206.25 . It is stored at temperatures between 28 C .

Scientific Research Applications

  • Electroactive Molecular Materials : 3-Nitro-2-phenylthiophene derivatives, like nitro-functionalized oligothiophenes, exhibit attractive electrochemical properties. They can generate stable species upon both oxidation and reduction, behaving as push-pull systems with intense photoinduced charge transfer. This makes them promising for use in organic electronic transistors as both n- and p-channel conductors (Casado et al., 2003).

  • Synthesis of Heterocyclic Compounds : Derivatives of 3-Nitro-2-phenylthiophene undergo intramolecular cyclization to form cyclic orthothioesters and other heterocyclic compounds. This process is significant in synthesizing six- to nine-membered ring compounds, offering a range of applications in organic synthesis (Coustard, 2001).

  • Molecular Electronic Devices : Molecules containing nitroamine redox centers, related to 3-Nitro-2-phenylthiophene, have been used in electronic devices, exhibiting properties like negative differential resistance and high on-off peak-to-valley ratios. This indicates potential applications in the development of advanced electronic components (Chen et al., 1999).

  • Explosive Sensing : Certain 3-Nitro-2-phenylthiophene derivatives have been shown to be sensitive to nitro-containing explosives, suggesting their utility in the development of fluorescent sensors for explosives detection (Liu et al., 2013).

  • Electropolymerisation Applications : Imidazoline nitroxide radicals bearing 3-Nitro-2-phenylthiophene units have been synthesized and studied for their electrochemical and magnetic properties. These compounds show promise in electropolymerisation due to their unique redox characteristics (Coronado et al., 2003).

  • Tuberculostatic Activity : Some derivatives of 1,1-bis-methylthio-2-nitro-ethene, related to 3-Nitro-2-phenylthiophene, have demonstrated tuberculostatic activity. This indicates potential applications in medicinal chemistry, especially in the development of treatments for tuberculosis (Foks et al., 2005).

Safety And Hazards

The safety data sheet for 3-Nitro-2-phenylthiophene suggests that it should be handled in accordance with good industrial hygiene and safety practice . It is recommended to ensure adequate ventilation and to use personal protective equipment as required .

properties

IUPAC Name

3-nitro-2-phenylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMYURHNCLKYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CS2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596537
Record name 3-Nitro-2-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-2-phenylthiophene

CAS RN

18150-94-2
Record name 3-Nitro-2-phenylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Gronowitz, N Gjøs, B Sjöberg, SJ Cyvin… - Acta Chem …, 1967 - actachemscand.org
… of 5-nitro-2-phenylthiophene and 3-nitro-2-phenylthiophene in the proportion 3:2 as found by … , giving 1.1 g of almost pure 3-nitro-2-phenylthiophene, which upon two recrystallizations …
Number of citations: 31 actachemscand.org
CJ O'Connor, MD Roydhouse, AM Przybył… - The Journal of …, 2010 - ACS Publications
… This gave 3-nitro-2-phenylthiophene after a protracted workup and extensive column chromatography in a maximum yield of 59%. Unfortunately, when this methodology was extended …
Number of citations: 73 pubs.acs.org
N McNabola, CJ O'Connor, MD Roydhouse, MD Wall… - Tetrahedron, 2015 - Elsevier
… Repetition of the reaction in the presence of 4 Å activated molecular sieves (2 equiv w/w) generated 3-nitro-2-phenylthiophene (6) exclusively in 88% yield after 64 h at reflux. Finally, …
Number of citations: 18 www.sciencedirect.com
N GJ0S, S GRONOWITZ - Acta Chem. Scand, 1972 - actachemscand.org
… -2-phenylthiophene and 40 % 3-nitro-2-phenylthiophene, the phenyl ring acting as an ortho-… 5-nitro-2-phenylthiophene and 41 % 3-nitro-2-phenylthiophene). No other isomer could be …
Number of citations: 0 actachemscand.org
JJ Cummings - 1992 - search.proquest.com
An investigation of the Fiesselmann synthesis of methyl 3-hydroxythiophene-2-carboxylates by the reactions of halogeno esters with methyl thioglycolate in the presence of a base is …
Number of citations: 3 search.proquest.com
Y Yoshikawa, H Katsuta, J Kishi… - Journal of Pesticide …, 2011 - jstage.jst.go.jp
… The solvent was distilled off under reduced pressure, and the residue was purified with silica gel (hexane: ethyl acetate20:1) to give 3-nitro-2-phenylthiophene (12) (0.50g, 85%) as a …
Number of citations: 31 www.jstage.jst.go.jp
R Mažeikaitė - 2015 - Vilniaus universitetas
Number of citations: 0
吉川幸宏, 勝田裕之, 貴志淳郎, 柳瀬勇次 - 2011 - agriknowledge.affrc.go.jp
… dried over Na2S04• The solvent was distilled off under reduced pressure, and the residue was purified with silica gel (hexane: ethyl acetate=20: 1) to give 3-nitro-2-phenylthiophene (12…
Number of citations: 3 agriknowledge.affrc.go.jp

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